molecular formula C7H13BrN2 B7983903 1-Methyl-3-propylimidazolium bromide

1-Methyl-3-propylimidazolium bromide

Cat. No.: B7983903
M. Wt: 205.10 g/mol
InChI Key: AJRFBXAXVLBZMP-UHFFFAOYSA-M
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Description

1-Methyl-3-propylimidazolium bromide is an imidazolium salt known for its unique properties and applications. It functions as a plasmodium inhibitor with anti-plasmodium activity . This compound is part of the broader class of ionic liquids, which are salts in the liquid state at relatively low temperatures. These ionic liquids are known for their high thermal stability, low volatility, and excellent solubility properties.

Preparation Methods

1-Methyl-3-propylimidazolium bromide can be synthesized through a straightforward reaction between 1-methylimidazole and 1-bromopropane . The reaction typically involves mixing the two reactants in a suitable solvent under controlled temperature conditions to facilitate the formation of the desired imidazolium salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-3-propylimidazolium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions, altering the properties of the resulting ionic liquid.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, its imidazolium core can participate in redox reactions under certain conditions.

    Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include strong acids, bases, and other ionic compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-propylimidazolium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-3-propylimidazolium bromide can be compared with other imidazolium-based ionic liquids, such as:

    1-Butyl-3-methylimidazolium bromide: Similar in structure but with a butyl group instead of a propyl group, affecting its solubility and thermal properties.

    1-Ethyl-3-methylimidazolium bromide: Has an ethyl group, leading to different physical and chemical properties.

    1-Hexyl-3-methylimidazolium bromide: The hexyl group provides different solubility and viscosity characteristics.

The uniqueness of this compound lies in its balance of properties, making it suitable for a wide range of applications from biological research to industrial processes.

Properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRFBXAXVLBZMP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85100-76-1
Record name 1-Propyl-3-methylimidazolium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85100-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

450 g of 1-bromopropane (3.66 mol) are loaded into a 1 l glass reactor. The mixture is heated to 70° C. and then 200 g of 1-methylimidazole (2.44 mol) are poured in dropwise, with stirring. The mixture is left to react for 1 h at 70° C. After returning to room temperature, the mixture is separated by decantation. The bottom ionic liquid phase is recovered, washed with toluene (1×100 ml), and then evaporated under vacuum. 475 g of 1-methyl-3-propylimidazolium bromide are obtained in the form of a yellow liquid. The product is used as a base without further purification.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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